

Spectroscopic Profile of 2-Isopropyl-1-methoxy-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Isopropyl-1-methoxy-4-nitrobenzene

Cat. No.: B157884

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **2-Isopropyl-1-methoxy-4-nitrobenzene** (IUPAC Name: 1-methoxy-4-nitro-2-propan-2-ylbenzene). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data obtained from computational chemistry models. These predictions offer valuable insights into the structural features of the molecule and serve as a reference for its characterization.

Compound Information

Identifier	Value
IUPAC Name	1-methoxy-4-nitro-2-propan-2-ylbenzene
CAS Number	1706-81-6[1][2]
Molecular Formula	C ₁₀ H ₁₃ NO ₃ [1]
Molecular Weight	195.21 g/mol [1]
Canonical SMILES	CC(C)C1=C(C=CC(=C1)--INVALID-LINK--[O-])OC[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Isopropyl-1-methoxy-4-nitrobenzene**.

Predicted ^1H NMR Data

Note: Predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8-8.2	d	1H	Ar-H (ortho to NO_2)
~7.5-7.7	dd	1H	Ar-H (ortho to OCH_3 and meta to NO_2)
~7.0-7.2	d	1H	Ar-H (meta to OCH_3 and ortho to Isopropyl)
~3.9	s	3H	$-\text{OCH}_3$
~3.3	sept	1H	$-\text{CH}(\text{CH}_3)_2$
~1.2	d	6H	$-\text{CH}(\text{CH}_3)_2$

Predicted ^{13}C NMR Data

Note: Predicted chemical shifts (δ) are referenced to TMS at 0 ppm.

Chemical Shift (ppm)	Assignment
~160	Ar-C (C-OCH ₃)
~148	Ar-C (C-NO ₂)
~140	Ar-C (C-Isopropyl)
~125	Ar-CH
~118	Ar-CH
~110	Ar-CH
~56	-OCH ₃
~28	-CH(CH ₃) ₂
~23	-CH(CH ₃) ₂

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2970-2850	Medium-Strong	Aliphatic C-H stretch
~1600, ~1480	Medium-Strong	Aromatic C=C bending
~1520, ~1340	Strong	Asymmetric and symmetric NO ₂ stretch
~1250	Strong	Aryl-O-CH ₃ stretch
~830	Strong	C-H out-of-plane bend (para-disubstitution pattern)

Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
195	High	$[M]^+$ (Molecular Ion)
180	High	$[M - CH_3]^+$
150	Medium	$[M - NO_2]^+$
135	Medium	$[M - NO_2 - CH_3]^+$
107	Medium	$[M - NO_2 - C_3H_7]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a solid aromatic compound like **2-Isopropyl-1-methoxy-4-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the probe to optimize the magnetic field homogeneity.
- 1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic compounds).
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
- Spectrum Acquisition:

- Acquire the sample spectrum. The instrument will scan the mid-infrared range (typically 4000-400 cm^{-1}).
- Multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify and label the major absorption bands.

Mass Spectrometry (MS)

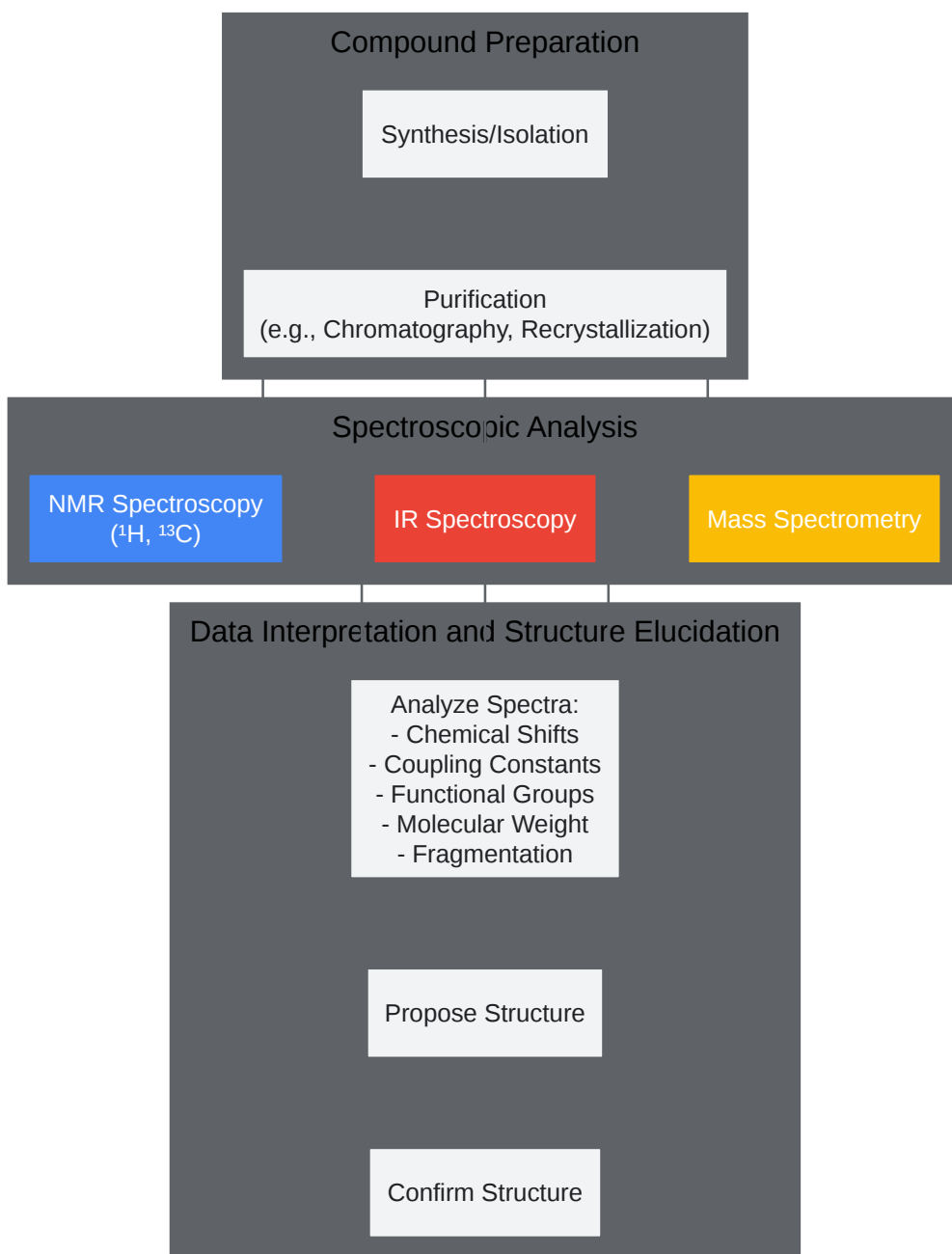
- Sample Introduction and Ionization (Electron Ionization - EI):
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ($[\text{M}]^+$), and to fragment into smaller charged species.
- Mass Analysis:
 - The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.
- Data Processing:

- The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .
- Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic Analysis Workflow for an Organic Compound

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Isopropyl-1-methoxy-4-nitrobenzene | C₁₀H₁₃NO₃ | CID 14828191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Online CAS Number 1706-81-6 - TRC - 2-Isopropyl-1-methoxy-4-nitro-benzene | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Isopropyl-1-methoxy-4-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157884#2-isopropyl-1-methoxy-4-nitrobenzene-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com